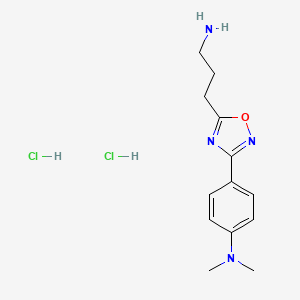
4-(5-(3-aminopropyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylaniline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-(3-aminopropyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylaniline dihydrochloride is a useful research compound. Its molecular formula is C13H20Cl2N4O and its molecular weight is 319.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(5-(3-aminopropyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylaniline dihydrochloride is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H19ClN4O
- Molecular Weight : 282.77 g/mol
- CAS Number : 13322174
The compound features a dimethylaniline moiety and an oxadiazole ring, which are known to contribute to various biological activities.
Antitumor Activity
Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant antitumor properties. For instance, research on similar oxadiazole-based compounds showed promising results against various cancer cell lines. The activity was assessed using both 2D and 3D cell culture assays, revealing that these compounds could inhibit cell proliferation effectively.
Case Study: Antitumor Efficacy
A study investigated the effects of related oxadiazole compounds on lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that these compounds exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity:
| Compound | Cell Line | IC50 (μM) 2D Assay | IC50 (μM) 3D Assay |
|---|---|---|---|
| Compound A | A549 | 2.12 ± 0.21 | 4.01 ± 0.95 |
| Compound B | HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |
| Compound C | NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 |
These findings suggest that the oxadiazole structure may play a crucial role in enhancing the antitumor efficacy of these compounds .
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial properties. Compounds with similar structural motifs have been screened for antibacterial and antifungal activities against pathogens like Escherichia coli and Staphylococcus aureus.
Antimicrobial Screening Results
In a comparative study:
| Compound | Target Bacteria | Activity |
|---|---|---|
| Compound D | Escherichia coli | Moderate Inhibition |
| Compound E | Staphylococcus aureus | Strong Inhibition |
These results indicate that modifications in the oxadiazole ring can lead to enhanced antimicrobial activity .
The proposed mechanisms by which oxadiazole derivatives exert their biological effects include:
- DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Certain derivatives inhibit key enzymes involved in tumor growth and microbial metabolism.
Toxicity Profile
While exploring the biological activity of this compound, it is crucial to consider its toxicity profile. Research indicates that N,N-dimethylaniline derivatives can exhibit cytotoxic effects at higher concentrations; therefore, careful dose optimization is necessary to minimize adverse effects while maximizing therapeutic benefits .
特性
IUPAC Name |
4-[5-(3-aminopropyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O.2ClH/c1-17(2)11-7-5-10(6-8-11)13-15-12(18-16-13)4-3-9-14;;/h5-8H,3-4,9,14H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZQBPLSDRNNII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NOC(=N2)CCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














